Varenicline-15N,13C,d2

Description

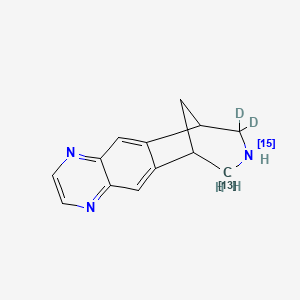

Varenicline-15N,13C,d2 is a multi-isotopically labeled derivative of varenicline, a pharmaceutical compound widely used for smoking cessation. This labeled variant incorporates stable isotopes: 15N (nitrogen-15), 13C (carbon-13), and deuterium (d2) at specific positions within the molecular structure. The primary purpose of such isotopic labeling is to serve as an internal standard in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies, enabling precise quantification and metabolic tracking in pharmacokinetic or pharmacodynamic research . Its CAS number and structural specificity make it indispensable for elucidating drug metabolism pathways and verifying analytical methodologies .

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

215.26 g/mol |

IUPAC Name |

13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1 |

InChI Key |

JQSHBVHOMNKWFT-PTNOKHLUSA-N |

Isomeric SMILES |

[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H] |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Varenicline-15N,13C,d2 involves the incorporation of stable isotopes into the varenicline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the pharmacological properties of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and the incorporation of isotopes .

Chemical Reactions Analysis

Types of Reactions

Varenicline-15N,13C,d2 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .

Scientific Research Applications

Varenicline-15N,13C,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.

Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: Employed in the development of new drugs and in quality control processes

Mechanism of Action

Varenicline-15N,13C,d2 exerts its effects by acting as a partial agonist at the alpha-4 beta-2 subtype of the nicotinic acetylcholine receptor. This receptor is the principal mediator of nicotine dependence. By partially activating this receptor, this compound reduces the rewarding effects of nicotine, thereby aiding in smoking cessation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key isotopically labeled compounds structurally or functionally related to Varenicline-15N,13C,d2 , highlighting differences in isotopic composition, applications, and analytical utility:

Structural and Functional Insights

Isotopic Complexity: this compound uniquely combines three isotopes, allowing simultaneous tracking of carbon, nitrogen, and hydrogen pathways. In contrast, Varenicline-15N3 Hydrochloride focuses solely on nitrogen dynamics, making it less versatile for multi-isotope tracer studies . Vardenafil-d4 emphasizes deuterium labeling, which is critical for reducing background noise in MS but lacks the 13C/15N utility seen in varenicline derivatives .

Synthesis and Analysis :

- The synthesis of This compound requires specialized precursors (e.g., 15N-enriched amines, 13C-labeled carbon sources), whereas deuterated compounds like Vardenafil-d4 often use deuterated solvents or reagents for hydrogen substitution .

- Structural confirmation of This compound leverages 13C-15N spin-spin coupling constants measured via NMR, a method validated by DFT calculations for accuracy in nitrogen-containing compounds . Similar techniques apply to other labeled drugs but require adjustments for isotope-specific shifts .

Applications: this compound is optimal for studies requiring high-resolution tracking of multiple metabolic pathways (e.g., hepatic clearance, renal excretion).

Research Findings and Methodological Considerations

- NMR Validation: DFT-calculated 13C-15N spin couplings for this compound align with experimental data (R² > 0.90), confirming its structural integrity . This approach is critical for distinguishing it from non-labeled analogs or impurities.

- Mass Spectrometry : The triple isotopic labeling in This compound generates unique fragmentation patterns in HRMS, enabling unambiguous identification in complex biological matrices .

- Comparative Limitations : While Varenicline-15N3 Hydrochloride is cost-effective for nitrogen-focused studies, its lack of 13C/d2 labels limits utility in comprehensive ADME (absorption, distribution, metabolism, excretion) profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.